2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Description
2-Bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a benzamide derivative featuring a brominated aromatic ring linked via an amide bond to a piperidine scaffold. The piperidine moiety is further substituted with a 5-methylpyrazole group.
Properties
IUPAC Name |
2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-11-10-15(20-19-11)21-8-6-12(7-9-21)18-16(22)13-4-2-3-5-14(13)17/h2-5,10,12H,6-9H2,1H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFPRUYABWQXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the coupling with a benzamide derivative. Specific reagents and conditions may include:
Formation of Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of Piperidine Ring: This step may involve the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.
Coupling with Benzamide: The final step involves the reaction of the piperidine derivative with a benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups on the pyrazole or piperidine rings.
Coupling Reactions: The benzamide moiety can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
Research indicates that this compound exhibits promising biological activities, particularly in the fields of oncology and infectious diseases. The following sections outline its applications based on recent studies.
Anticancer Activity
2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide has been investigated for its anticancer properties. It has shown efficacy against various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
Case Studies:
- A study evaluated the compound's effects on human colorectal carcinoma cells, demonstrating significant cytotoxicity with an IC50 value lower than several established chemotherapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.85 | HCT116 |
| 5-Fluorouracil (standard drug) | 9.99 | HCT116 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Research Findings:
A comparative study revealed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 2.54 |
| Klebsiella pneumoniae | 2.65 |
Neuropharmacological Effects
The piperidine component of the compound suggests potential neuropharmacological applications, particularly in the treatment of neurological disorders such as anxiety and depression. Preliminary studies indicate that it may modulate neurotransmitter systems, although further research is required to elucidate these effects.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for other heterocycles, potentially affecting signal transduction pathways or enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide with structurally related benzamide derivatives, focusing on substituent effects, synthetic yields, molecular properties, and bioactivity (where available).
Key Observations:
Substituent Effects on Bioactivity :
- Halogens (Br, Cl, F) in the benzamide scaffold increase lipophilicity and binding affinity to hydrophobic pockets. Bromine in the target compound may offer stronger van der Waals interactions compared to chlorine or fluorine .
- The 5-methylpyrazole group in the target compound likely enhances metabolic stability compared to ethylthioureido or guanidine substituents in analogs (e.g., 17e, 8c), which may undergo faster enzymatic degradation .
Synthetic Challenges :
- Piperidine-linked benzamides (e.g., 17e, 17i) generally exhibit lower yields (20–40%) due to steric hindrance during coupling reactions. The target compound’s synthesis may face similar challenges .
- Ethylthioureido derivatives (e.g., 8c) achieve higher yields (65.2%) due to simpler reaction pathways, suggesting that the target’s pyrazole-piperidine moiety may require optimized conditions .
DFT studies on brominated analogs () highlight the importance of hydrogen bonding and electrostatic stabilization, which may apply to the target compound’s interactions in biological systems .
The bromine in the target may confer unique activity profiles in similar assays .
Biological Activity
2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16BrN3O
- Molecular Weight : 305.19 g/mol
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects, including:
- Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on various cancer cell lines. Research has shown that certain pyrazoles can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, with several compounds demonstrating the ability to reduce inflammation markers in vitro and in vivo .
- Antimicrobial Properties : Some studies indicate that pyrazole derivatives possess notable antimicrobial activity against various bacterial and fungal strains, making them promising candidates for new antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
- Substituent Effects : The presence of halogen substituents (e.g., bromine) enhances the biological activity of pyrazole compounds. For instance, compounds with bromine substituents have shown improved cytotoxicity against breast cancer cell lines compared to their non-brominated counterparts .
- Piperidine Moiety : The incorporation of a piperidine ring has been associated with increased binding affinity to target proteins, which may enhance the overall efficacy of the compound .
Case Studies
Several studies have highlighted the biological activity of similar pyrazole derivatives:
- Antitumor Activity in Breast Cancer : A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that compounds with bromine and chlorine substituents exhibited significant cytotoxicity and potential for use in combination therapies with doxorubicin .
- Inhibition of Kinase Activity : Research on pyrazole derivatives has demonstrated their ability to inhibit key kinases involved in cancer progression, such as Aurora-A kinase and ROS Receptor Tyrosine Kinase. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Pharmacological Profiles
The pharmacological profiles of this compound can be summarized in the following table:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide, and how can reaction parameters be optimized?
- Answer : Synthesis involves multi-step organic reactions:
- Step 1 : Piperidine-pyrazole intermediate formation via nucleophilic substitution (e.g., 5-methylpyrazole reacting with 4-bromopiperidine).
- Step 2 : Amide coupling using 2-bromobenzoyl chloride and coupling agents like HATU or EDCI in DMF at 25°C (yield: 70–75%).
- Optimization : Solvent polarity (DMF > THF) and slow addition of reagents reduce byproducts. Purification via silica gel chromatography (EtOAc/hexane, 3:7) ensures >95% purity .
Q. Which analytical techniques are critical for structural validation, and what spectral markers confirm successful synthesis?
- Answer :
- HRMS : Molecular ion peak at m/z 419.08 ([M+H]⁺) confirms molecular weight.
- ¹H NMR : δ 8.2 (amide NH), δ 7.6–7.8 (aromatic protons), δ 4.2 (piperidine-CH), δ 2.3 (pyrazole-CH₃).
- IR : Carbonyl stretch at 1650 cm⁻¹ (amide C=O) .
Q. How does the bromine substituent influence the compound’s chemical reactivity compared to non-halogenated analogs?
- Answer : Bromine enhances electrophilic substitution reactivity at the benzamide’s ortho position. Comparative studies with chloro analogs show slower SNAr reactions but improved stability in biological matrices (e.g., plasma half-life: bromo = 4.2 h vs. chloro = 2.8 h) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported IC₅₀ values across kinase inhibition assays?
- Answer : Variability arises from assay conditions (ATP concentration, pH). Standardization steps:
- Use uniform ATP levels (1 mM) and buffer (pH 7.4).
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Example: Discrepancies in Jak2 inhibition (IC₅₀ = 0.15 µM in KINOMEscan vs. 0.3 µM in cell-free assays) are resolved by normalizing to endogenous ATP levels .
Q. How can the binding mode with Jak2 kinase be elucidated, and how does this inform derivative design?
- Answer :
- Co-crystallization : Reveals hydrogen bonds between the benzamide carbonyl and Jak2’s Leu855.
- SAR Insights : Bromine’s hydrophobic interaction with Val637 stabilizes the inactive kinase conformation. Derivatives replacing bromine with CF₃ show reduced potency (IC₅₀ increases 5-fold), highlighting bromine’s critical role .
Q. What in vitro models best predict the compound’s blood-brain barrier (BBB) permeability for CNS applications?
- Answer :
- PAMPA-BBB : Permeability coefficient (Pe) > 4.0 × 10⁻⁶ cm/s indicates high BBB penetration.
- MDCK-MDR1 : Efflux ratio < 2.5 confirms low P-gp-mediated efflux.
- Data: Pe = 5.2 × 10⁻⁶ cm/s; efflux ratio = 1.8 .
Methodological Notes
- Synthetic Scalability : Pilot-scale reactions (10 g) require dropwise addition of reagents to control exothermicity .
- Analytical Pitfalls : Residual DMF in NMR samples can obscure δ 2.7–3.1 peaks; lyophilization or D₂O washing is recommended .
- Biological Assays : Pre-incubate compounds in serum for 1 h to assess protein binding effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
